N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is an organic compound characterized by the presence of a thiadiazole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting an appropriate hydrazine derivative with a carbon disulfide source under basic conditions. This reaction forms the 1,3,4-thiadiazole ring.
Attachment of the Octyl Group: The octyl group can be introduced via alkylation reactions, where an octyl halide reacts with the thiadiazole ring in the presence of a base.
Formation of the Naphthalene Carboxamide: The final step involves the coupling of the thiadiazole derivative with naphthalene-1-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The thiadiazole ring is known for its biological activity, and the compound could be investigated for antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, this compound could be a candidate for drug development. Its structure suggests potential interactions with biological targets, making it a subject of interest for pharmacological studies.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiadiazole ring could interact with metal ions or form hydrogen bonds with biological macromolecules, influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
- N-(5-hexyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
- N-(5-decyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide
Uniqueness
N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide is unique due to its specific octyl chain length, which can influence its solubility, hydrophobicity, and overall chemical behavior. This makes it distinct from its shorter or longer alkyl chain analogs, potentially offering different biological or material properties.
Properties
Molecular Formula |
C21H25N3OS |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-(5-octyl-1,3,4-thiadiazol-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H25N3OS/c1-2-3-4-5-6-7-15-19-23-24-21(26-19)22-20(25)18-14-10-12-16-11-8-9-13-17(16)18/h8-14H,2-7,15H2,1H3,(H,22,24,25) |
InChI Key |
GHPJIWIGZVUVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=NN=C(S1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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